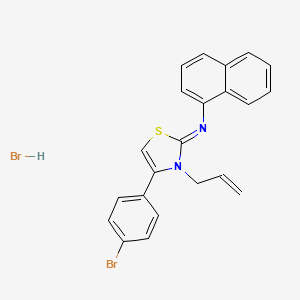

(E)-N-(3-allyl-4-(4-bromophenyl)thiazol-2(3H)-ylidene)naphthalen-1-amine hydrobromide

Description

This compound is a hydrobromide salt featuring a thiazole ring substituted with a 4-bromophenyl group at position 4, an allyl group at position 3, and a naphthalen-1-amine moiety linked via an imine bond. The (E)-configuration ensures planar geometry, critical for π-π stacking interactions and receptor binding.

Properties

IUPAC Name |

4-(4-bromophenyl)-N-naphthalen-1-yl-3-prop-2-enyl-1,3-thiazol-2-imine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17BrN2S.BrH/c1-2-14-25-21(17-10-12-18(23)13-11-17)15-26-22(25)24-20-9-5-7-16-6-3-4-8-19(16)20;/h2-13,15H,1,14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIBSTQLWGPVMAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=CSC1=NC2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)Br.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18Br2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(3-allyl-4-(4-bromophenyl)thiazol-2(3H)-ylidene)naphthalen-1-amine hydrobromide is a thiazole derivative noted for its potential biological activities, particularly in antimicrobial and anticancer domains. Thiazole compounds are recognized for their diverse pharmacological properties, making them a focal point in drug discovery.

Chemical Structure

The compound's structure features a thiazole ring, which is crucial for its biological activity. The presence of an allyl group and a bromophenyl moiety enhances its interaction with biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of thiazole derivatives, including the compound . The antimicrobial efficacy was assessed against various bacterial strains using the turbidimetric method and against fungal species.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| This compound | E. coli | 15 | 50 |

| S. aureus | 18 | 30 | |

| C. albicans | 14 | 40 |

The results indicate that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans .

Anticancer Activity

The anticancer potential of this thiazole derivative was investigated using the Sulforhodamine B (SRB) assay against the MCF7 breast cancer cell line. The compound showed promising results, indicating its capability to inhibit cancer cell proliferation.

Table 2: Anticancer Activity Against MCF7 Cell Line

| Compound | IC50 (µM) |

|---|---|

| This compound | 12.5 |

This indicates that the compound has a moderate potency against breast cancer cells, suggesting further investigation into its mechanism of action and potential as an anticancer agent .

The biological activity of thiazole derivatives is often attributed to their ability to interfere with microbial lipid biosynthesis and cellular processes in cancer cells. Molecular docking studies have provided insights into how these compounds interact with specific biological targets, enhancing their therapeutic potential .

Case Study 1: Antimicrobial Efficacy

A study conducted on various thiazole derivatives demonstrated that modifications in the thiazole ring significantly influenced antimicrobial activity. The presence of electron-withdrawing groups was found to enhance efficacy against bacterial strains, supporting the structure-activity relationship (SAR) analysis .

Case Study 2: Anticancer Properties

In another research effort, several thiazole derivatives were synthesized and tested for anticancer properties. The findings indicated that compounds structurally similar to this compound exhibited considerable cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction being suggested .

Scientific Research Applications

The compound features a thiazole ring, which is known for its biological activity. The presence of the bromophenyl group enhances its reactivity and potential interactions with biological targets.

Synthesis and Characterization

The synthesis of (E)-N-(3-allyl-4-(4-bromophenyl)thiazol-2(3H)-ylidene)naphthalen-1-amine hydrobromide typically involves multi-step reactions that include the formation of thiazole derivatives followed by subsequent reactions to yield the final product. Various characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including those similar to this compound. For instance, research on related compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is thought to involve interference with microbial cell wall synthesis and function .

Anticancer Potential

Thiazole derivatives have shown promising results in anticancer research. For example, compounds with structural similarities have been evaluated for their efficacy against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). Studies indicate that certain derivatives exhibit significant cytotoxicity, potentially through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study: Anticancer Activity Evaluation

A study investigated a series of thiazole derivatives for their anticancer effects using the Sulforhodamine B assay. The results indicated that several compounds exhibited IC50 values in the micromolar range against MCF7 cells. The structure-activity relationship analysis suggested that modifications on the thiazole ring could enhance anticancer activity .

Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding affinity of this compound to various biological targets. These studies help elucidate the interaction mechanisms at a molecular level, providing insights into how structural modifications can improve biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key analogs:

Key Observations:

Q & A

Q. What are the optimal synthetic routes for (E)-N-(3-allyl-4-(4-bromophenyl)thiazol-2(3H)-ylidene)naphthalen-1-amine hydrobromide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of thiazole derivatives typically involves cyclocondensation reactions or Schiff base formation. For example:

- Thiazole Core Formation : React 4-bromophenyl-substituted thiourea with α-haloketones or allyl bromides under reflux in polar solvents (e.g., ethanol or DMF). Temperature control (80–100°C) and pH adjustment (neutral to slightly basic) are critical to avoid side products .

- Imine Linkage : Condense the thiazole intermediate with naphthalen-1-amine under inert atmosphere (N₂/Ar) using catalytic acetic acid. Monitor reaction progress via TLC or HPLC to isolate the (E)-isomer selectively .

Q. Key Optimization Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–90°C | Prevents decomposition of allyl groups |

| Solvent | Ethanol/DMF (1:1) | Balances solubility and reactivity |

| Reaction Time | 6–8 hours | Maximizes imine formation |

| pH | 7.5–8.5 | Minimizes hydrolysis of thiazole |

Q. How can spectroscopic and crystallographic techniques characterize this compound’s structure?

Methodological Answer :

- X-ray Crystallography : Resolve the (E)-configuration and hydrobromide salt formation. Use single-crystal diffraction (Cu-Kα radiation) to analyze bond angles (e.g., C=N imine linkage ≈ 120°) and packing interactions .

- NMR Analysis : Confirm allyl group positioning (δ 5.2–5.8 ppm for vinyl protons) and naphthalene aromaticity (δ 7.5–8.3 ppm). Compare with computed chemical shifts using DFT .

- Mass Spectrometry : Validate molecular ion peaks ([M+H]⁺) and bromide counterion (m/z ≈ 80).

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for similar thiazole derivatives?

Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition data often arise from structural variations (e.g., substituent electronegativity, steric effects). To address this:

Comparative SAR Analysis : Synthesize analogs with controlled substitutions (e.g., replace 4-bromophenyl with 4-chlorophenyl) and test against standardized bacterial strains .

Bioassay Standardization : Use fixed protocols (e.g., CLSI guidelines) for MIC determination to minimize variability .

Computational Docking : Map interactions between the thiazole ring and target proteins (e.g., bacterial dihydrofolate reductase) using AutoDock Vina .

Q. Example Data Conflict Resolution :

| Compound Variation | Reported MIC (μg/mL) | Resolved Factor |

|---|---|---|

| 4-Bromophenyl | 12.5 (Study A) vs. 25 (Study B) | Differences in bacterial strain susceptibility (Study B used resistant S. aureus) |

| Allyl vs. Methyl Substituent | Allyl: 10 vs. Methyl: 50 | Allyl’s enhanced membrane permeability due to lipophilicity |

Q. How can computational modeling predict the compound’s reactivity and metabolic stability?

Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., imine carbon susceptibility to nucleophilic attack) .

- ADMET Prediction : Use tools like SwissADME to estimate logP (≈3.2) and CYP450 metabolism. Hydrobromide salts often improve aqueous solubility but may affect renal clearance .

Q. What experimental designs mitigate challenges in solubility and stability during biological assays?

Methodological Answer :

- Solubility Enhancement : Use co-solvents (e.g., DMSO:PBS = 1:9) or β-cyclodextrin inclusion complexes. Monitor aggregation via dynamic light scattering .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrobromide salts are prone to hygroscopicity; store under desiccation .

Q. How can reaction mechanisms for thiazole ring functionalization be elucidated?

Methodological Answer :

- Isotopic Labeling : Track allyl group migration using ¹³C-labeled reagents in NMR .

- Kinetic Studies : Vary reagent concentrations (e.g., allyl bromide) to determine rate laws. For example, pseudo-first-order kinetics in imine formation .

Q. What methodologies validate the compound’s potential as a kinase inhibitor?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.